7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol

Beschreibung

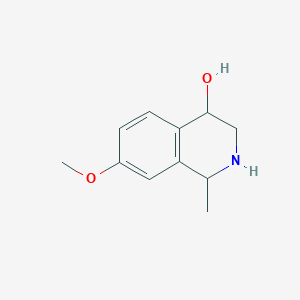

Chemical Structure and Properties 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol (CAS: 1011-43-4; alternative names include (1S)-1,2,3,4-tetrahydro-7-methoxy-1-methyl-6-isoquinolinol) is a tetrahydroisoquinoline derivative with a molecular formula of C₁₀H₁₃NO₂ (MW: 207.22 g/mol) . Its structure features:

- A methoxy group (-OCH₃) at position 5.

- A methyl group (-CH₃) at position 1.

- A hydroxyl group (-OH) at position 3.

This compound is a chiral molecule, often studied in enantiomerically pure forms (e.g., (1S)-configuration) for pharmacological relevance . It is synthesized via cyclization reactions or modifications of pre-existing isoquinoline scaffolds .

Eigenschaften

Molekularformel |

C11H15NO2 |

|---|---|

Molekulargewicht |

193.24 g/mol |

IUPAC-Name |

7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol |

InChI |

InChI=1S/C11H15NO2/c1-7-10-5-8(14-2)3-4-9(10)11(13)6-12-7/h3-5,7,11-13H,6H2,1-2H3 |

InChI-Schlüssel |

CNXLBIYGCIUDKG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C2=C(C=CC(=C2)OC)C(CN1)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisochinolin-4-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann den Tetrahydroisochinolinring in eine stärker oxidierte Form umwandeln.

Reduktion: Reduktionsreaktionen können den Ring weiter sättigen oder funktionelle Gruppen reduzieren.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Alkohole) werden unter verschiedenen Bedingungen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Isochinolin-Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Isochinolinen erzeugen können.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline ring to a more oxidized form.

Reduction: Reduction reactions can further saturate the ring or reduce functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Wissenschaftliche Forschungsanwendungen

Biological Activities

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol has been studied for several biological activities:

Anticancer Activity

Research has shown that this compound exhibits antiproliferative effects against various cancer cell lines. A study evaluated its efficacy on human cancer cells including HeLa (cervical cancer) and HT-29 (colorectal cancer) cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| HT-29 | 15.3 |

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .

Neuroprotective Properties

The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases. It appears to enhance neuronal viability and reduce apoptosis in cultured neurons exposed to neurotoxic agents. Mechanistically, it is believed to modulate signaling pathways related to oxidative stress and inflammation .

Anti-inflammatory Effects

Studies indicate that this compound can reduce inflammation markers in animal models of arthritis. For instance, a study reported a significant decrease in paw swelling in rats treated with the compound compared to controls .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of this compound in xenograft models of human tumors. Results showed that administration of the compound at doses of 20 mg/kg led to a tumor growth inhibition rate of approximately 60% compared to untreated controls .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In vivo studies have illustrated the potential of this compound in alleviating cognitive deficits associated with Alzheimer's disease. Mice treated with this compound demonstrated improved memory performance on behavioral tests alongside reduced amyloid plaque accumulation .

Wirkmechanismus

The mechanism of action of 7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its exact mechanism are limited, but its isoquinoline core suggests it may interact with neurotransmitter systems and other cellular targets .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Functional Group Variations

The biological and physicochemical properties of tetrahydroisoquinolines are highly dependent on substituent positions and functional groups. Below is a comparative analysis:

Physicochemical and Pharmacological Differences

- Solubility: The hydrochloride salts (e.g., 5,8-dimethoxy analog) exhibit higher aqueous solubility compared to non-ionic forms, making them preferable for drug formulations .

- logP : Hydrophobic substituents (e.g., benzyl groups in CAS 485-19-8) increase logP, enhancing membrane permeability but reducing solubility .

- Stereochemistry : Enantiomers of 7-methoxy-1-methyl derivatives show distinct binding affinities to biological targets, as seen in alkaloid research .

Biologische Aktivität

7-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol, also known as salsoline, is a compound belonging to the class of tetrahydroisoquinolines. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 193.24 g/mol

- CAS Number : 89-31-6

- IUPAC Name : (1S)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 89-31-6 |

| LogP | 1.14 |

| Solubility | 2.51 g/L |

Pharmacological Effects

This compound exhibits various biological activities:

- Neuroprotective Effects : Research indicates that this compound may provide neuroprotection against oxidative stress and neuroinflammation. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antidepressant Activity : Animal studies have shown that salsoline may possess antidepressant-like effects. It appears to influence serotonin and dopamine pathways in the brain.

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various models, suggesting its potential use in inflammatory disorders.

The mechanisms through which this compound exerts its effects include:

- Modulation of Neurotransmitter Systems : The compound interacts with serotonin and dopamine receptors, enhancing mood and cognitive functions.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers in neuronal cells.

Study on Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of salsoline on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated that treatment with salsoline significantly reduced cell death and oxidative damage markers compared to untreated controls .

Antidepressant-Like Effects in Animal Models

In a study published in Pharmacology Biochemistry and Behavior, researchers administered salsoline to mice subjected to chronic mild stress. The results showed a significant reduction in depressive-like behaviors as assessed by the forced swim test and sucrose preference test .

Anti-inflammatory Activity

Research published in Frontiers in Pharmacology reported that salsoline exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.